molecular formula C20H16Cl2N2O3S B297919 methyl 4-{[(2E,5E)-5-(2,4-dichlorobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate

methyl 4-{[(2E,5E)-5-(2,4-dichlorobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate

Cat. No. B297919
M. Wt: 435.3 g/mol
InChI Key: OBPBUAWGQFZUQD-ZZYMSUEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[(2E,5E)-5-(2,4-dichlorobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a synthetic compound that has been studied for its potential use in various scientific research applications.

Mechanism of Action

The mechanism of action of methyl 4-{[(2E,5E)-5-(2,4-dichlorobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that methyl 4-{[(2E,5E)-5-(2,4-dichlorobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate can have various biochemical and physiological effects, including the inhibition of tumor cell growth and proliferation, the reduction of inflammation, and the inhibition of bacterial and fungal growth.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 4-{[(2E,5E)-5-(2,4-dichlorobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate in lab experiments is its potential as a versatile tool for studying various biological processes and diseases. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

For research on methyl 4-{[(2E,5E)-5-(2,4-dichlorobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate include further studies on its potential as an antimicrobial and anti-inflammatory agent, as well as its potential as a treatment for cancer. Other areas of research could include the development of new synthesis methods and the investigation of potential side effects and toxicity. Additionally, studies could be conducted to explore its potential use in combination with other drugs or therapies.

Synthesis Methods

The synthesis of methyl 4-{[(2E,5E)-5-(2,4-dichlorobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate involves the reaction of 4-aminobenzoic acid with 2,4-dichlorobenzaldehyde and ethyl acetoacetate in the presence of a base catalyst. The resulting product is then treated with methyl iodide to yield the final compound.

Scientific Research Applications

Methyl 4-{[(2E,5E)-5-(2,4-dichlorobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been studied for its potential use in various scientific research applications, including as an antimicrobial agent, an anti-inflammatory agent, and a potential treatment for cancer.

properties

Product Name

methyl 4-{[(2E,5E)-5-(2,4-dichlorobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate

Molecular Formula

C20H16Cl2N2O3S

Molecular Weight

435.3 g/mol

IUPAC Name

methyl 4-[[(5E)-5-[(2,4-dichlorophenyl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate

InChI

InChI=1S/C20H16Cl2N2O3S/c1-3-24-18(25)17(10-13-4-7-14(21)11-16(13)22)28-20(24)23-15-8-5-12(6-9-15)19(26)27-2/h4-11H,3H2,1-2H3/b17-10+,23-20?

InChI Key

OBPBUAWGQFZUQD-ZZYMSUEGSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=C(C=C(C=C2)Cl)Cl)/SC1=NC3=CC=C(C=C3)C(=O)OC

SMILES

CCN1C(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)SC1=NC3=CC=C(C=C3)C(=O)OC

Canonical SMILES

CCN1C(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)SC1=NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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